molecular formula C10H11ClO2 B2559277 1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one CAS No. 87604-20-4

1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one

Cat. No.: B2559277
CAS No.: 87604-20-4
M. Wt: 198.65
InChI Key: OYMXYNZVCZHJIA-UHFFFAOYSA-N
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Description

1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one is an organic compound with the molecular formula C10H11ClO2 It is a derivative of acetophenone, featuring a chloromethyl group and a methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1-(2-methoxyphenyl)ethan-1-one with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and increasing overall efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their function.

Comparison with Similar Compounds

1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one can be compared with similar compounds such as:

    1-(2-Methoxyphenyl)ethan-1-one: Lacks the chloromethyl group, resulting in different reactivity and applications.

    1-(4-Chloromethylphenyl)ethan-1-one: The position of the chloromethyl group affects the compound’s chemical properties and reactivity.

    1-(2,4-Dimethoxyphenyl)ethan-1-one: The presence of an additional methoxy group alters the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[5-(chloromethyl)-2-methoxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(12)9-5-8(6-11)3-4-10(9)13-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMXYNZVCZHJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)CCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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